N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to a 3-(4-morpholinyl)propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and 4-morpholinepropanol.
Amidation Reaction: The 3-chloro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then reacted with 4-morpholinepropanol in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets in the brain makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(4-piperidinyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-pyrrolidinyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-azepanyl)propanamide
Comparison: N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs with different nitrogen-containing rings (such as piperidine, pyrrolidine, or azepane), the morpholine ring offers different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-12(15)3-2-4-13(11)16-14(18)5-6-17-7-9-19-10-8-17/h2-4H,5-10H2,1H3,(H,16,18) |
InChI Key |
PEVNGUODMCHRIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCOCC2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCOCC2 |
solubility |
42.4 [ug/mL] |
Origin of Product |
United States |
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